![molecular formula C28H26N4O4 B2377608 6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-82-4](/img/structure/B2377608.png)
6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core structure, which is a fused ring system found in various natural products and pharmaceuticals. The molecule also contains ethoxy and methoxy functional groups, which are common in many organic compounds and can influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core and the introduction of the ethoxy and methoxy groups. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex fused ring system. The presence of ethoxy and methoxy groups could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The ethoxy and methoxy groups could potentially undergo reactions such as deprotonation, substitution, or elimination under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and the nature of the fused ring system .Applications De Recherche Scientifique
Structural Characterization and Antimicrobial Activities
Research has been conducted on the synthesis and structural characterization of chromene molecules, including derivatives similar to the specified compound, to explore their antimicrobial activity. These studies have found that certain chromene derivatives exhibit promising antibacterial activities against a range of microorganisms. The structural characterization of these compounds was confirmed using various spectroscopic methods, including IR, 1H- and 13C-NMR, and MS spectroscopy, demonstrating their potential as antimicrobial agents (Okasha et al., 2016).
Synthesis and Antimicrobial Activities of Novel Derivatives
Another area of research involves the synthesis of novel chromeno and triazolopyrimidine derivatives to assess their antimicrobial properties. These compounds, including various substituted 12H-chromeno derivatives, were evaluated for their antimicrobial activities. The synthesis of these derivatives aims to develop new antimicrobial agents by exploring the structure-activity relationship of these compounds, highlighting their significance in the search for new treatments against microbial infections (El-Agrody et al., 2011).
Antitumor Activities and Structure-Activity Relationships
The synthesis and evaluation of benzo[h]chromene derivatives for their antitumor activities have also been explored. These studies aim to understand the effect of various substitutions on the chromene core and their impact on antitumor activity. Some derivatives have shown inhibitory effects on tumor cell growth, indicating their potential as anticancer agents. The structure-activity relationships derived from these studies provide insights into the design of more effective antitumor compounds (Okasha et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(4-ethoxy-3-methoxyphenyl)-11-(2-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-4-35-22-14-13-17(15-23(22)34-3)27-24-25(18-9-5-8-12-21(18)36-27)31-28-29-16-30-32(28)26(24)19-10-6-7-11-20(19)33-2/h5-16,26-27H,4H2,1-3H3,(H,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFCJSPWDJUSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

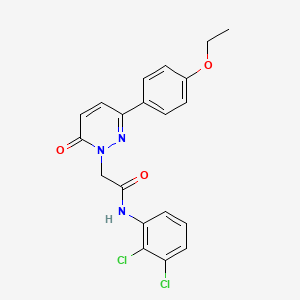
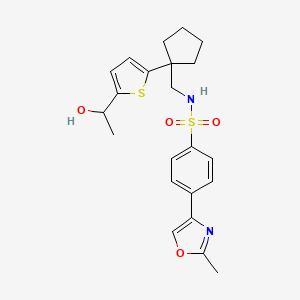
![N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2377528.png)
![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2377529.png)

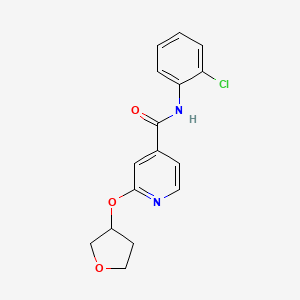
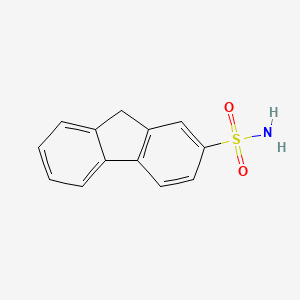
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)
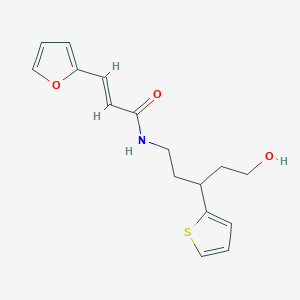
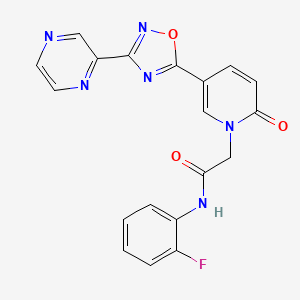
![2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2377545.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2377547.png)